[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
Description
[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core, an aminomethyl group at position 1, and a hydroxymethyl group at position 3. Its molecular formula is C₉H₁₇NO₂ (free base) or C₉H₁₈ClNO₂ in hydrochloride form, with a molar mass of 207.7 g/mol for the hydrochloride salt . The compound is commercially available as a building block for drug discovery, with suppliers including Enamine Ltd, Juye Xiandai Fine Chemical, and others .
The 2-oxabicyclo[2.2.2]octane core is a phenyl bioisostere, designed to mimic aromatic rings while improving physicochemical properties such as solubility and metabolic stability . Its synthesis involves iodocyclization of cyclohexane-containing alkenyl alcohols, enabling precise control over exit vectors for functionalization . Applications include incorporation into drugs like Imatinib and Vorinostat analogs, where it reduces lipophilicity and enhances metabolic stability .
Properties
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFIKDQBNDIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may target the hydroxymethyl group, converting it into other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Water radical cations can be used as oxidizing agents under ambient conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions depending on the desired product.
Major Products: The major products of these reactions include quaternary ammonium compounds, reduced alcohols, and substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [1-(aminomethyl)-2-oxabicyclo[222]octan-4-yl]methanol serves as a building block for the synthesis of more complex molecules
Biology: The compound’s structure makes it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding. Its bicyclic framework can mimic natural products, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.
Industry: Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and specialty chemicals.
Mechanism of Action
The mechanism by which [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane (No Oxygen Substituent)
1-Azabicyclo[2.2.2]octan-4-ylmethanol
- Structure: Replaces the oxygen atom with nitrogen, introducing basicity. Molecular weight: 141.21 g/mol (C₈H₁₅NO) .
Cubane-Based Bioisosteres
- Comparison : Cubane has higher ring strain and symmetry but lower metabolic stability. The 2-oxabicyclo[2.2.2]octane core offers better synthetic accessibility and tunable exit vectors .
Physicochemical Properties
Table 1: Key Properties of Phenyl Bioisosteres in Imatinib Analogs
| Parameter | Phenyl (Imatinib) | Bicyclo[2.2.2]octane (86) | 2-Oxabicyclo[2.2.2]octane (85) |
|---|---|---|---|
| clogP | 4.5 | 3.6 | 2.6 |
| logD | 2.6 | 2.7 | 1.8 |
| Water Solubility (μM) | 12 | 4 | 18 |
| CLint (mg/(min·μL)) | 28 | 16 | 19 |
| Half-life (min) | 60 | - | 87 |
- Key Trends :
Comparison with Smaller Bicyclic Systems
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol
- Structure : Features a smaller [2.2.1]heptane ring, increasing ring strain and altering geometry .
- Impact : Reduced steric bulk may enhance binding to certain targets but decrease metabolic stability due to higher reactivity.
Functional Group Variations
2-Oxabicyclo[2.2.2]octan-3-one Derivatives
- Structure : Replaces the hydroxymethyl group with a ketone.
- Properties : The ketone increases polarity but may introduce susceptibility to enzymatic reduction .
Implications for Drug Design
The 2-oxabicyclo[2.2.2]octane core in [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol offers three key advantages over similar bioisosteres:
Reduced Lipophilicity : The oxygen atom lowers clogP by ~1 unit compared to bicyclo[2.2.2]octane, improving solubility .
Enhanced Metabolic Stability : Extended half-life (87 vs. 60 min in Imatinib) reduces dosing frequency .
Tunable Exit Vectors : Facilitates functionalization for target-specific optimization .
Biological Activity
The compound [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol, also known as 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine, is a bicyclic amine with a unique structural configuration that contributes to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 141.21 g/mol. Its structure features an oxabicyclo framework that is significant for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol |
| InChI Key | JLVUAMOZHBDOTJ-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors within biological systems. The compound has been shown to modulate the activity of certain enzymes, potentially influencing metabolic pathways and cellular functions.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor or modulator of specific enzyme classes, including:
- Cytochrome P450 enzymes : These enzymes are crucial for drug metabolism and can be influenced by the structural characteristics of this compound.
- Type II topoisomerases : Compounds derived from this bicyclic structure have demonstrated antibacterial activity against resistant strains, suggesting a potential role in antimicrobial therapy.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of this compound and its derivatives. Studies have shown that compounds within this class exhibit substantial antibacterial activity against various pathogens.
Case Study:
In a study evaluating the antibacterial efficacy of derivatives from the oxabicyclo family, it was found that certain analogs had broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Cytotoxicity and Safety Profile
While exploring the therapeutic potential, it is essential to assess the cytotoxicity of this compound:
- Cell Viability Assays : Various assays (e.g., MTT assay) have been conducted to determine the cytotoxic effects on human cell lines, indicating a favorable safety profile at therapeutic concentrations.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related bicyclic compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-Aminobicyclo[3.3.0]octane | Bicyclic | Similar bicyclic characteristics; less oxygen content |
| 1-Methyl-2-thiabicyclo[2.2.2]octane | Bicyclic | Incorporates sulfur; distinct chemical properties |
| 1-Methyl-azabicyclo[3.3.0]octane | Bicyclic | Contains nitrogen; different reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
